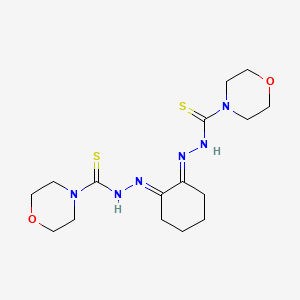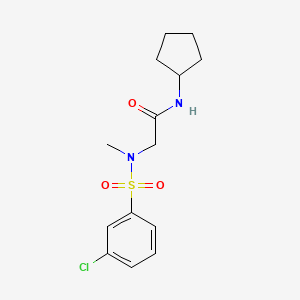
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is a sulfonamide compound with a molecular formula of C14H19ClN2O3S and a molecular weight of 330.8 g/mol. This compound has been identified as having potential anticoronaviral properties.
化学反応の分析
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide, like other sulfonamides, can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is not available.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.
Common reagents and conditions for these reactions would depend on the desired transformation and the specific functional groups present in the molecule. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
科学的研究の応用
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide has been identified as having potential anticoronaviral properties. This makes it a compound of interest in the field of medicinal chemistry, particularly in the development of antiviral drugs. Additionally, sulfonamide compounds are known for their antibacterial properties, and this compound may also be explored for such applications.
作用機序
The exact mechanism of action for N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide is not well-documented. sulfonamides typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound may act on similar molecular targets and pathways, potentially inhibiting key enzymes or proteins involved in viral replication.
類似化合物との比較
N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide can be compared to other sulfonamide compounds, such as:
Sulfamethoxazole: A well-known antibacterial sulfonamide.
Sulfadiazine: Another antibacterial sulfonamide used in combination with other drugs.
Sulfisoxazole: Used to treat urinary tract infections.
What sets this compound apart is its potential anticoronaviral activity, which is not a common property among traditional sulfonamides.
特性
分子式 |
C14H19ClN2O3S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)sulfonyl-methylamino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C14H19ClN2O3S/c1-17(10-14(18)16-12-6-2-3-7-12)21(19,20)13-8-4-5-11(15)9-13/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
InChIキー |
AQPUOWMWVSBUSI-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
溶解性 |
7.6 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


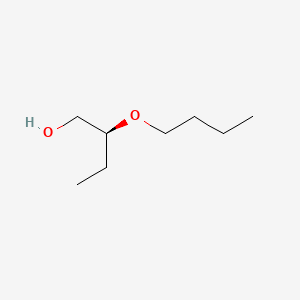
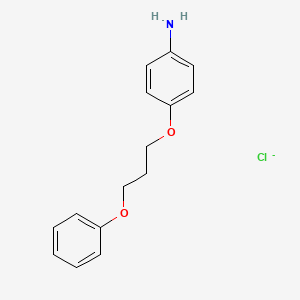
![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
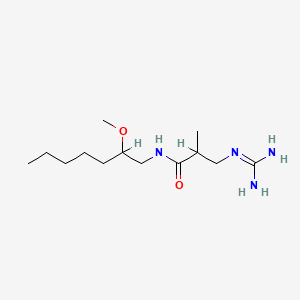
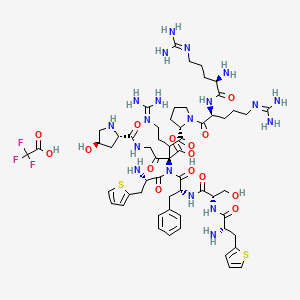
![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
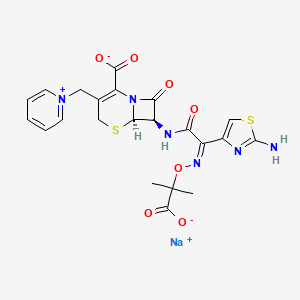
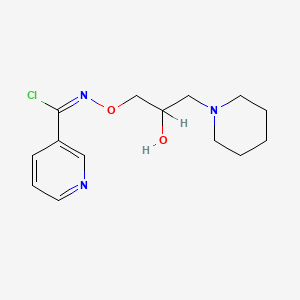
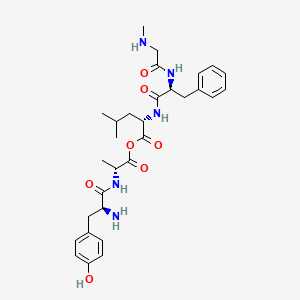
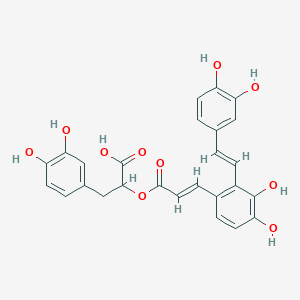

![[(Z)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B1231391.png)

